molecular formula C31H23ClN4O B2499908 N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-04-2

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2499908
CAS No.: 477229-04-2
M. Wt: 503
InChI Key: QRENKDYVGXGJJC-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemically synthesized small molecule based on the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry recognized for its role in designing potent kinase inhibitors . This compound is presented as a high-purity chemical tool for research applications exclusively (RUO). The molecular structure integrates multiple aromatic systems, including a 4-chlorophenoxy phenyl group and a 3-methylphenyl substituent, which are common features in compounds targeting kinase enzymes involved in signal transduction pathways. While the specific biological data for this exact molecule may be limited, compounds within this structural class have demonstrated significant research value. Pyrrolo[2,3-d]pyrimidine derivatives are frequently investigated as inhibitors for a range of critical targets, such as AKT and GSK-3β, which are implicated in cell proliferation and survival . The presence of the 4-amine group is a key functional handle, analogous to other active derivatives, suggesting potential for interaction with the ATP-binding site of various kinases . Researchers can utilize this compound as a valuable building block for synthetic chemistry or as a candidate for in vitro biological screening in oncology and immunology research, providing a versatile starting point for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClN4O/c1-21-6-5-9-25(18-21)36-19-28(22-7-3-2-4-8-22)29-30(33-20-34-31(29)36)35-24-12-16-27(17-13-24)37-26-14-10-23(32)11-15-26/h2-20H,1H3,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRENKDYVGXGJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with the CAS number 477229-04-2, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Profile

  • Molecular Formula : C31H23ClN4O
  • Molecular Weight : 502.9935 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core substituted with chlorophenoxy and methylphenyl groups.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds in the pyrrolo[2,3-d]pyrimidine class have been noted for their ability to inhibit cancer cell proliferation. This is primarily through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
  • Kinase Inhibition : Many derivatives demonstrate inhibitory effects on various kinases, including those involved in cancer progression and inflammation. For instance, studies have shown that pyrido[2,3-d]pyrimidines can inhibit tyrosine kinases linked to tumor growth .

Biological Activity Data Table

Activity Type Target/Mechanism Reference
AntitumorInhibition of PI3K/Akt/mTOR pathway
Kinase InhibitionTyrosine kinase activity
Apoptosis InductionEnhances DNA damage response

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on multiple myeloma cells. Results indicated that it promotes apoptosis by enhancing responses to DNA damage and suppressing the p38 MAPK pathway, leading to significant reductions in cell viability .
  • Inflammation Models : In models of inflammation, related compounds have shown promise in reducing inflammatory markers by inhibiting specific kinases involved in inflammatory signaling pathways. This suggests potential applications in treating inflammatory diseases .

Research Findings

Recent studies have provided insights into the pharmacological properties of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits cancer cell lines at micromolar concentrations, suggesting a favorable potency profile.
  • In Vivo Studies : Animal models have shown that administration leads to tumor regression and reduced metastasis in xenograft models of cancer .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name N4-Substituent 5-Substituent 7-Substituent Key Features
Target Compound 4-(4-Chlorophenoxy)phenyl Phenyl 3-Methylphenyl Ether linkage, chlorine for lipophilicity
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl analog 4-Methylphenyl Phenyl 4-Methoxyphenyl Methoxy enhances solubility, lacks chlorine
N4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-Chlorophenyl Smaller substituent, no ether linkage
N4-(4-Biphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Biphenyl Extended aromatic system for increased binding
7-Methyl-5-[trifluoromethyl-substituted] analog Varied Trifluoromethylphenyl Methyl Electron-withdrawing CF3 group alters reactivity

Key Observations:

  • 7-Substituents : The 3-methylphenyl group introduces steric bulk compared to smaller groups (e.g., methyl in ) but less than biphenyl (), balancing target affinity and solubility.
  • 5-Substituents : The phenyl group at the 5-position is conserved in several analogs, suggesting its role in maintaining core planarity for target interaction .

Physicochemical and Spectroscopic Properties

NMR Chemical Shifts

Substituents significantly influence $ ^1H $ and $ ^{13}C $ NMR profiles:

  • The 4-chlorophenoxy group is expected to deshield adjacent protons, similar to the downfield shifts observed in N4-(3-chlorophenyl) analogs (δ 7.30–7.85 ppm for aromatic protons) .
  • The 3-methylphenyl group’s methyl protons would resonate near δ 2.3–2.5 ppm, as seen in 7-methyl-substituted analogs .

Lipophilicity and Solubility

  • Hydrogen bonding : The N4-amine and ether oxygen may form hydrogen bonds, improving solubility relative to purely hydrophobic analogs like N4-biphenyl derivatives .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

Synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to introduce aromatic substituents (e.g., 3-methylphenyl or 4-chlorophenoxy groups) .
  • Electrophilic cyclization to form the pyrrolo[2,3-d]pyrimidine core .
  • Nucleophilic displacement with anilines or substituted amines for final functionalization . Purification requires column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity. Analytical techniques like HPLC and NMR are essential for quality control .

Q. Which spectroscopic methods are most effective for structural characterization?

  • 1H/13C NMR : Identifies substituent patterns and confirms regioselectivity (e.g., δ 7.71 ppm for aromatic protons in ) .
  • HRMS : Validates molecular formula (e.g., C26H22ClN4O requires m/z 453.15) .
  • IR Spectroscopy : Detects functional groups (e.g., NH stretches at ~3100 cm⁻¹) .

Q. What solvents and reaction conditions optimize solubility and stability?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis .
  • Low-temperature conditions (0–5°C) prevent decomposition in sensitive steps like cyclization .
  • Inert atmosphere (N2/Ar) is critical for reactions involving moisture-sensitive reagents (e.g., POCl3) .

Advanced Research Questions

Q. How can computational methods improve reaction design for analogs?

Quantum chemical calculations (e.g., DFT) predict transition states and guide substituent placement. ICReDD’s reaction path search integrates computational screening with experimental validation to reduce trial-and-error approaches (e.g., optimizing Suzuki coupling catalysts) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-chlorophenoxy with 4-methoxyphenyl) to isolate pharmacophores .
  • Target profiling : Use kinase inhibition assays or docking studies (e.g., AutoDock Vina) to identify off-target interactions that may explain variability .

Q. How can regioselectivity challenges in electrophilic substitution be addressed?

  • Directing groups : Install temporary substituents (e.g., methoxy) to steer electrophiles to desired positions, followed by deprotection .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocycle formation by providing uniform heating .

Data Analysis and Experimental Design

Q. What statistical approaches validate reproducibility in multi-step syntheses?

  • Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) using factorial designs .
  • Control charts : Monitor yield and purity across batches to identify process deviations .

Q. How to interpret conflicting NMR data for regioisomeric products?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton spatial relationships .
  • Isotopic labeling : Use 15N/13C-labeled precursors to trace connectivity in complex heterocycles .

Biological Evaluation

Q. What in vitro assays are suitable for preliminary activity screening?

  • Cell viability assays (MTT/XTT): Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition assays : Measure IC50 against kinases (e.g., AKT1) using fluorescence polarization .

Q. How to design analogs for improved metabolic stability?

  • Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

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